molecular formula C18H15ClO5 B11151511 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B11151511
M. Wt: 346.8 g/mol
InChI Key: YDCXYMSULRFTAZ-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClO5

Molecular Weight

346.8 g/mol

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) furan-2-carboxylate

InChI

InChI=1S/C18H15ClO5/c1-2-3-5-11-8-17(20)23-15-10-16(13(19)9-12(11)15)24-18(21)14-6-4-7-22-14/h4,6-10H,2-3,5H2,1H3

InChI Key

YDCXYMSULRFTAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3

Origin of Product

United States

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